molecular formula C10H13ClN2S2 B1449273 3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride CAS No. 2034157-41-8

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Cat. No. B1449273
CAS RN: 2034157-41-8
M. Wt: 260.8 g/mol
InChI Key: OZJHXDANDSWYPC-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It is a part of many biologically active compounds and drugs . It is also a core structure in various anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2 derivatives .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2 derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Benzothiazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, N-(benzo[d]thiazol-2-yl)-2 derivatives were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

Benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including “3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride”, have been synthesized and studied for their anti-tubercular properties . These compounds have shown promising in vitro and in vivo activity against M. tuberculosis .

Antimicrobial Activity

Benzothiazole derivatives have been found to possess antimicrobial properties . They have been used in the synthesis of various antimicrobial drugs .

Anticancer Compounds

Benzothiazole derivatives have been used in the synthesis of anticancer drugs . For instance, the compound 6-chloro-N-(4-nitrobenzyl)benzothiazol-2-amine significantly inhibited the proliferation of A431, A549, and H1299 cancer cells .

Anti-Inflammatory Drugs

Benzothiazole derivatives have been used in the synthesis of anti-inflammatory drugs . These compounds have shown potential in reducing inflammation.

Alzheimer’s Disease Treatment

Benzothiazole derivatives have been studied for their potential use in the treatment of Alzheimer’s disease . These compounds have shown promise in inhibiting the progression of the disease.

Antioxidant Drugs

Benzothiazole derivatives have been used in the synthesis of antioxidant drugs . These compounds have shown potential in neutralizing harmful free radicals in the body.

Antihypertensive Drugs

Benzothiazole derivatives have been studied for their potential use in the treatment of hypertension . These compounds have shown promise in lowering high blood pressure.

Hepatoprotective Activity

Benzothiazole derivatives have been studied for their hepatoprotective activities . These compounds have shown potential in protecting the liver from damage.

Safety and Hazards

The safety and hazards of a specific compound depend on its structure and properties. For instance, some benzothiazole derivatives can be considered safe anti-inflammatory agents .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new benzothiazole derivatives with improved properties and activities.

properties

IUPAC Name

3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S2.ClH/c1-13-7-6-12-8-4-2-3-5-9(8)14-10(12)11;/h2-5,11H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJHXDANDSWYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCN1C2=CC=CC=C2SC1=N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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